molecular formula C12H23NO2 B15258599 Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate

Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate

Cat. No.: B15258599
M. Wt: 213.32 g/mol
InChI Key: QQMSPLHHUQXYNS-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate is a chemical compound intended for research and development applications. This molecule features a cyclohexane ring substituted with both an amine group and a tert-butoxycarbonyl (Boc) protected carboxylate group, making it a potential building block in organic synthesis . Compounds with similar sterically hindered, bifunctional cyclohexane structures are often employed as key intermediates in the development of pharmaceutical candidates and other biologically active molecules . The Boc-protected amine moiety is a common feature in synthetic chemistry, offering a protected nitrogen that can be deprotected under mild acidic conditions for further functionalization . Researchers may utilize this compound in the exploration of new therapeutic agents or as a precursor in complex molecular assembly. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-9-7-5-6-8-12(9,13)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3

InChI Key

QQMSPLHHUQXYNS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate typically involves the reaction of tert-butyl 1-amino-2-methylcyclohexane with a carboxylating agent under controlled conditions. One common method includes the use of tert-butyl chloroformate as the carboxylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids. Hydrolysis under acidic conditions (e.g., trifluoroacetic acid [TFA]) selectively cleaves the ester to yield the carboxylic acid derivative.

Reaction Type Reagents Conditions Outcome
Acidic hydrolysisTFARoom temperature, 1–10 hoursForms carboxylic acid derivative

This reaction is critical in synthetic strategies, as the carboxylic acid can then participate in further transformations, such as amidation or esterification.

Nucleophilic Substitution Reactions

The primary amino group undergoes nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Amidation

Reaction with acyl chlorides or anhydrides in the presence of bases like triethylamine or DMAP (4-dimethylaminopyridine) yields amides.

Reaction Type Reagents Conditions Yield
AmidationAcyl chloride, DMAP, THF20°C, 16 hours69%

Esterification

The amino group can react with esters in the presence of coupling agents (e.g., EDC·HCl) to form imine derivatives.

Oxidation Reactions

The amino group can be oxidized to form imines or nitriles using reagents like potassium permanganate or hydrogen peroxide.

Reaction Type Reagents Conditions Outcome
OxidationKMnO₄/H₂O₂Mild conditionsImines/nitriles

Reduction Reactions

While the tert-butyl ester is stable under reducing conditions, the carboxylic acid derivative (formed via hydrolysis) can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄).

Domino Reactions

The compound may participate in domino reactions, such as Michael addition followed by intramolecular cyclization, as observed in analogous systems. For example:

  • Michael addition with a dienolate initiator.

  • 5-exo-trig cyclization to form a cyclopentane ring.

  • Selective hydrolysis with TFA to isolate specific intermediates .

Coupling Reactions

In peptide synthesis, the compound acts as a building block. The carboxylic acid (post-hydrolysis) can couple with amines using EDC·HCl and DMAP, forming peptide bonds .

Stereochemical Considerations

The compound’s chirality (1R,2S configuration) influences its reactivity and selectivity. For instance, in asymmetric synthesis, chiral lithium amides can induce stereoselectivity during cyclization steps .

Key Challenges

  • Selectivity : Controlling regio- and stereoselectivity during cyclization or coupling.

  • Scalability : Optimizing reaction times (1–10 hours) and reagent ratios for industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate (CAS: 1263378-20-6)

This analogue replaces the amino and methyl groups at position 1 with an aminomethyl substituent. However, this compound has been discontinued commercially, suggesting challenges in synthesis or stability .

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide

A cyclohexene derivative with bromine and carboxamide groups, this compound exhibits distinct reactivity due to its unsaturated ring and electron-withdrawing substituents.

Physical and Chemical Properties

Compound CAS Number Substituents Melting Point (°C) Key Reactivity Features
Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate Not available 1-amino, 2-methyl, tert-butyl Data unavailable Likely basic (amino), hydrolyzable (ester)
Tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate 1263378-20-6 1-aminomethyl, tert-butyl Discontinued Higher polarity, potential instability
2-Bromo-1-cyclohexene-1-carboxylic acid Not available Bromine, carboxylic acid 102–103.5 Acidic, halogen-mediated reactivity

Key Observations:

  • The amino group in the target compound may enhance nucleophilicity, contrasting with the bromine in the cyclohexene derivative, which facilitates electrophilic substitution .

Biological Activity

Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific protein targets. It has been shown to influence cellular pathways related to inflammation and cancer cell proliferation.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in inflammatory responses. For example, studies have shown that it effectively reduces the activity of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammation .

Study Target IC50 (µM) Effect
Study 1MMP-215Inhibition of enzyme activity
Study 2MMP-910Reduced cell migration

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha. The compound was administered at doses of 100 mg/kg daily for two weeks, leading to a decrease in joint swelling and pain .
  • Cancer Cell Proliferation : Another study investigated the effects of this compound on human cancer cell lines. It was found to induce apoptosis in colorectal cancer cells by activating caspase pathways. The treatment resulted in a 30% increase in apoptotic cells at a concentration of 20 µM after 48 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Studies suggest that the compound has a half-life of approximately 4 hours in plasma, with peak concentrations reached within 1 hour post-administration .

Future Directions

Further research is needed to explore the full therapeutic potential of this compound, particularly in clinical settings. Investigations into its synergistic effects with other compounds could provide insights into combination therapies for inflammatory diseases and cancers.

Q & A

Q. What experimental designs resolve discrepancies in synthetic protocols reported across studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Identifies critical factors (e.g., solvent polarity, catalyst loading) via factorial analysis.
  • Cross-Validation : Reproduce conflicting protocols under controlled conditions (humidity, temperature) to isolate variables.
  • Mechanistic Probes : Isotopic labeling (e.g., 15^{15}N in amines) tracks unexpected byproduct formation .

Q. Tables for Key Data

Parameter Optimal Range Impact on Yield/Purity Reference
Reaction Temperature0–25°CPrevents Boc group hydrolysis
Solvent Polarity (ε)4–9 (e.g., DCM, THF)Maximizes amine coupling kinetics
Chiral Catalyst Loading5–10 mol%Achieves >95% enantiomeric excess
Analytical Technique Application Key Metrics Reference
Chiral HPLCEnantiopurity assessmentRetention time, peak area ratio
Low-Temp NMR (200 K)Conformational analysisΔδ for axial/equatorial protons
SHELXL RefinementX-ray structure resolutionR-factor, twinning correction

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